![molecular formula C10H8BrNO B1287624 4-Bromo-7-methoxyquinoline CAS No. 1070879-27-4](/img/structure/B1287624.png)
4-Bromo-7-methoxyquinoline
Overview
Description
4-Bromo-7-methoxyquinoline is an organic compound with the molecular formula C10H8BrNO and a molecular weight of 238.08 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the 4th position and a methoxy group at the 7th position on the quinoline ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-methoxyquinoline typically involves the bromination of 7-methoxyquinoline. One common method is the electrophilic aromatic substitution reaction, where 7-methoxyquinoline is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as dichloromethane (CH2Cl2) or chloroform (CHCl3) to facilitate the bromination process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-7-methoxyquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinoline derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form different reduced quinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Major Products Formed
Substitution: Formation of various substituted quinoline derivatives.
Oxidation: Formation of quinoline N-oxides or quinoline carboxylic acids.
Reduction: Formation of dihydroquinoline or tetrahydroquinoline derivatives.
Scientific Research Applications
Chemical Properties and Structure
IUPAC Name : 4-bromo-7-methoxyquinoline
Molecular Formula : C10H8BrNO2
Molecular Weight : 254.08 g/mol
CAS Number : 1070879-27-4
The compound features a bromine atom and a methoxy group attached to the quinoline ring, which influence its chemical reactivity and biological interactions.
This compound exhibits significant biological activities, making it a candidate for various therapeutic applications:
Antimicrobial Activity
The compound has shown effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus. In vitro studies indicated that it inhibits bacterial growth at concentrations ranging from 25 to 100 µg/mL. The mechanism of action involves the inhibition of DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.
Antitumor Properties
Research has demonstrated that this compound can reduce the viability of cancer cells, including breast cancer cell lines (MCF-7), with an IC50 value around 10 µM over 48 hours. This suggests its potential as an anticancer agent .
Enzyme Inhibition
The compound acts as an inhibitor of cytochrome P450 enzymes, particularly CYP2D6, with an IC50 value of approximately 1.5 µM. This inhibition may have implications for drug metabolism and potential drug-drug interactions.
Applications in Drug Development
Due to its promising biological activities, this compound is being explored as a lead compound for drug development:
Application Area | Description |
---|---|
Antibiotic Development | Potential new antibiotics targeting resistant strains |
Cancer Therapy | Development of novel anticancer agents with fewer side effects |
Neuroprotective Drugs | Formulation of drugs aimed at neurodegenerative diseases |
Case Studies
Several studies highlight the potential applications of this compound:
Anticancer Research
In vitro studies have shown that treatment with this compound significantly reduces cell viability in breast cancer models, indicating its potential role in cancer therapy.
Neuroprotection
Research indicates that pre-treatment with this compound can protect neuronal cell lines from oxidative stress-induced damage, suggesting its potential use in neurodegenerative disease treatments.
Antimicrobial Studies
Studies have confirmed the compound's antimicrobial efficacy against common pathogens, reinforcing its potential as a new antibiotic agent .
Mechanism of Action
The mechanism of action of 4-Bromo-7-methoxyquinoline involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group on the quinoline ring play a crucial role in its reactivity and binding affinity to biological targets. The compound may exert its effects by inhibiting or modulating the activity of enzymes or receptors involved in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7-methylquinoline: Similar structure with a chlorine atom at the 4th position and a methyl group at the 7th position.
4-Bromo-8-methoxyquinoline: Similar structure with a bromine atom at the 4th position and a methoxy group at the 8th position.
5-Bromo-6-methoxyisoquinoline: Similar structure with a bromine atom at the 5th position and a methoxy group at the 6th position.
Uniqueness
4-Bromo-7-methoxyquinoline is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties.
Biological Activity
4-Bromo-7-methoxyquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, antitumor, and enzyme inhibition properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a bromine atom at the 4-position and a methoxy group at the 7-position of the quinoline structure. Its molecular formula is C_10H_8BrN_O, with a molecular weight of 238.08 g/mol. The unique substitution pattern contributes to its reactivity and biological activity.
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity . It has been shown to inhibit the growth of various bacterial strains, making it a candidate for developing new antibacterial agents.
- Mechanism of Action : The compound acts by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This mechanism disrupts bacterial cell replication processes, leading to cell death.
Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|---|
E. coli | 15 | 32 |
S. aureus | 18 | 16 |
P. aeruginosa | 14 | 64 |
2. Antitumor Activity
This compound has also demonstrated promising antitumor properties in various studies. It has been evaluated for its ability to inhibit cancer cell proliferation.
- Case Study : A study assessed the compound's effects on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM.
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
5 | 85 |
10 | 60 |
20 | 30 |
3. Enzyme Inhibition
The compound has been identified as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism.
- Research Findings : A study demonstrated that this compound inhibits CYP2D6 with an IC50 value of approximately 1.5 µM, indicating its potential impact on drug-drug interactions when co-administered with other medications.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- DNA Gyrase Inhibition : By binding to DNA gyrase, the compound stabilizes the enzyme-DNA complex, preventing proper DNA replication.
- Topoisomerase IV Inhibition : Similar to its action on gyrase, it interferes with topoisomerase IV function, crucial for separating replicated DNA strands during cell division.
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with this compound, each exhibiting unique properties:
Compound Name | Similarity Index | Key Features |
---|---|---|
4-Bromo-6-methoxy-7-methylquinoline | 0.97 | Methyl group at position 7; potential for different biological activity. |
4-Bromo-6,7-dimethoxyquinoline | 0.97 | Two methoxy groups; enhanced lipophilicity may affect bioavailability. |
4-Chloro-7-methoxyquinoline | 0.85 | Chlorine instead of bromine; may exhibit different reactivity patterns. |
Properties
IUPAC Name |
4-bromo-7-methoxyquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-7-2-3-8-9(11)4-5-12-10(8)6-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLGTRSMCWHZQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00615916 | |
Record name | 4-Bromo-7-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00615916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1070879-27-4 | |
Record name | 4-Bromo-7-methoxyquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1070879-27-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-7-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00615916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1070879-27-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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